

In-Depth Technical Guide: Characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No.: B183922

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Methyl 2,3-dichloroquinoxaline-6-carboxylate**, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, a plausible synthetic route, and expected analytical data, compiled from available chemical literature and spectral data of analogous compounds.

Core Compound Information

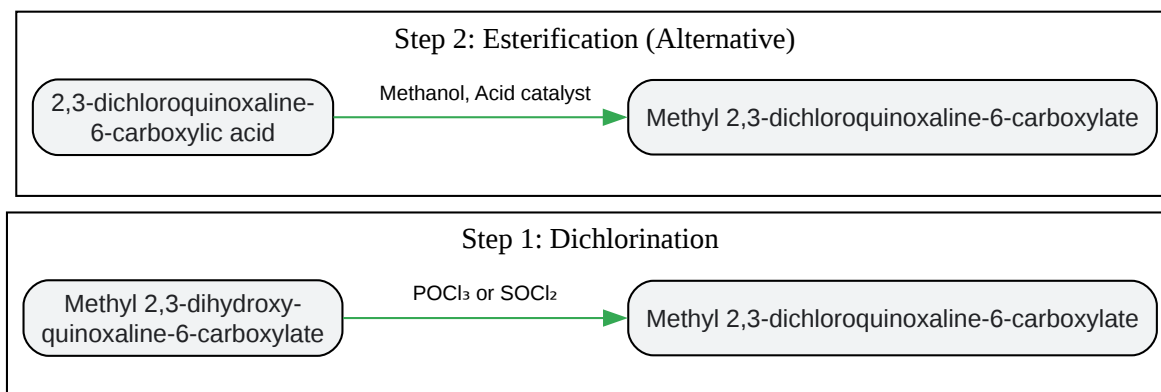
Methyl 2,3-dichloroquinoxaline-6-carboxylate is a quinoxaline derivative featuring two chlorine atoms at the 2 and 3 positions and a methyl ester at the 6 position. These reactive chloro groups make it a versatile building block for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the synthesis of a wide range of heterocyclic compounds with potential biological activities.^{[1][2]}

Table 1: Physicochemical Properties of **Methyl 2,3-dichloroquinoxaline-6-carboxylate**

Property	Value	Reference
CAS Number	108258-54-4	[3]
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂ O ₂	[3]
Molecular Weight	257.07 g/mol	[3]
Melting Point	117-119 °C	[4]
Appearance	Expected to be a solid	
Storage	Inert atmosphere, 2-8°C	[3]

Synthesis Pathway

A likely synthetic route to **Methyl 2,3-dichloroquinoxaline-6-carboxylate** involves a two-step process starting from a suitable dihydroxyquinoxaline precursor. This pathway is inferred from established methods for the synthesis of similar quinoxaline derivatives.[5][6]



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Caption: Plausible synthetic routes to **Methyl 2,3-dichloroquinoxaline-6-carboxylate**.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Hypothetical Precursor)

A general procedure for the synthesis of a dihydroxyquinoxaline carboxylate would involve the condensation of a substituted diaminobenzoic acid with diethyl oxalate.

- Materials: 3,4-diaminobenzoic acid, Diethyl oxalate, Sodium methoxide, Methanol.
- Procedure:
 - A solution of 3,4-diaminobenzoic acid in methanol is prepared.
 - An equimolar amount of diethyl oxalate is added to the solution.
 - A catalytic amount of sodium methoxide is added, and the mixture is refluxed for several hours.
 - The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield the dihydroxyquinoxaline precursor.

Step 2: Dichlorination to form **Methyl 2,3-dichloroquinoxaline-6-carboxylate**

The chlorination of the dihydroxy precursor is a common method to introduce the reactive chloro groups.^{[5][7]}

- Materials: Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, Phosphorus oxychloride (POCl_3) or Thionyl chloride (SOCl_2), N,N-Dimethylformamide (DMF) (catalytic amount).
- Procedure:
 - The precursor, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, is suspended in an excess of phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).
 - A catalytic amount of DMF is added to the mixture.
 - The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
 - The excess chlorinating agent is removed under reduced pressure.

- The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Step 2: Esterification of 2,3-dichloroquinoxaline-6-carboxylic acid

If the carboxylic acid is available, a standard esterification can be performed.[\[8\]](#)[\[9\]](#)

- Materials: 2,3-dichloroquinoxaline-6-carboxylic acid, Methanol, Sulfuric acid (catalytic amount) or a coupling agent like DCC with DMAP.
- Procedure (Acid-catalyzed):
 - 2,3-dichloroquinoxaline-6-carboxylic acid is dissolved in an excess of methanol.
 - A catalytic amount of concentrated sulfuric acid is added.
 - The mixture is refluxed for several hours.
 - The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.
 - The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the methyl ester.

Spectroscopic Characterization (Expected Data)

While specific experimental spectra for **Methyl 2,3-dichloroquinoxaline-6-carboxylate** are not readily available in the searched literature, the following tables outline the expected spectral data based on the analysis of closely related quinoxaline derivatives.[\[10\]](#)[\[11\]](#)

Table 2: Expected ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	d	1H	Aromatic H (H-5 or H-7)
~8.1 - 8.3	dd	1H	Aromatic H (H-7 or H-5)
~7.9 - 8.1	d	1H	Aromatic H (H-8)
~4.0	s	3H	-OCH ₃

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~145 - 150	C-Cl (C-2, C-3)
~140 - 142	Quaternary C of quinoxaline
~130 - 135	Aromatic CH
~128 - 130	Aromatic CH
~125 - 128	Quaternary C of quinoxaline
~53	-OCH ₃

Table 4: Expected IR Spectral Data (KBr Pellet)

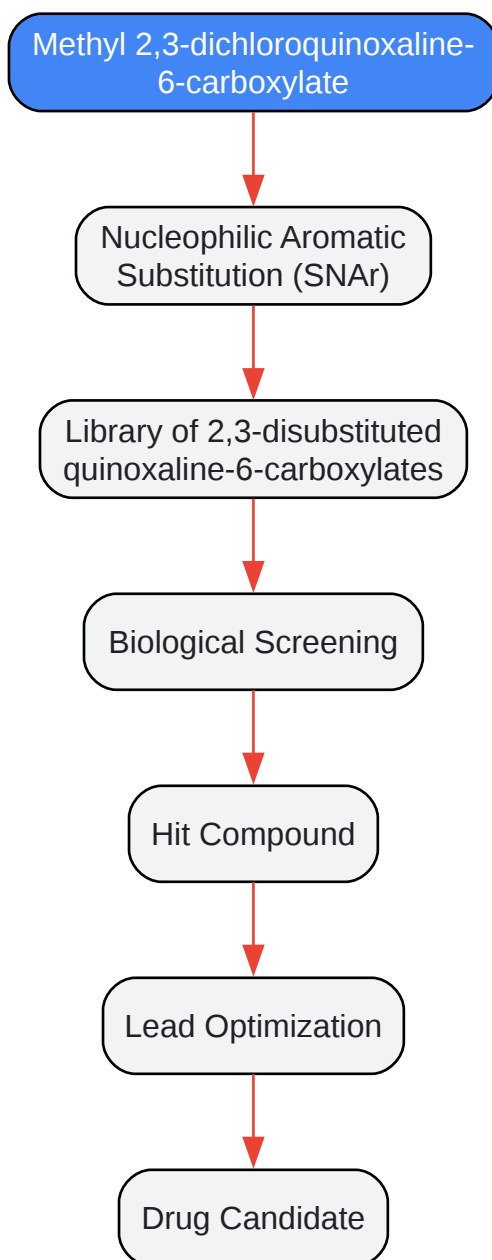
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (-OCH ₃)
~1725	Strong	C=O stretch (ester)
~1600, 1480	Medium	C=C and C=N aromatic ring stretches
~1250	Strong	C-O stretch (ester)
~850 - 750	Strong	C-Cl stretch

Table 5: Expected Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
256/258/260	High	[M] ⁺ • (isotopic pattern for 2 Cl)
225/227/229	Medium	[M - OCH ₃] ⁺
197/199	Medium	[M - COOCH ₃] ⁺

Potential Applications and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.^{[12][13]} The reactive chlorine atoms on **Methyl 2,3-dichloroquinoxaline-6-carboxylate** serve as handles for further chemical modifications to generate libraries of novel compounds for drug discovery. For instance, nucleophilic aromatic substitution reactions can be employed to introduce various amine, thiol, or alcohol-containing moieties, potentially leading to compounds that interact with specific biological targets.



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Caption: Drug discovery workflow utilizing the title compound.

This technical guide serves as a foundational resource for researchers working with **Methyl 2,3-dichloroquinoxaline-6-carboxylate**. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds, offers a robust starting point for its synthesis, characterization, and further application in medicinal chemistry and materials science.

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